BIP-135

概要

説明

BIP-135は、代謝、細胞分裂、アポトーシスなど、さまざまな細胞プロセスに関与する酵素であるグリコーゲンシンターゼキナーゼ-3(GSK-3)の強力かつ選択的な阻害剤です。 This compoundは、神経保護効果が顕著に示されており、主にその潜在的な治療用途を研究する科学研究で使用されています .

科学的研究の応用

BIP-135 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of glycogen synthase kinase-3 and its effects on various biochemical pathways.

Biology: Investigated for its role in cellular processes such as apoptosis, cell division, and differentiation.

Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases, including spinal muscular atrophy and Alzheimer’s disease

Industry: Potential applications in the development of new pharmaceuticals targeting glycogen synthase kinase-3.

作用機序

BIP-135は、グリコーゲンシンターゼキナーゼ-3を選択的に阻害することで効果を発揮します。それは、酵素の活性部位への結合のためのアデノシン三リン酸(ATP)と競合し、それによって下流基質のリン酸化を防ぎます。 この阻害は、脊髄性筋萎縮症モデルにおける生存運動ニューロンタンパク質のレベルの増加などのさまざまな細胞効果につながります .

類似の化合物との比較

類似の化合物

塩化リチウム: 研究で一般的に使用される、グリコーゲンシンターゼキナーゼ-3の別の阻害剤。

SB-216763: 類似の用途を持つ、グリコーゲンシンターゼキナーゼ-3の選択的阻害剤。

CHIR-99021: 幹細胞研究で頻繁に使用される、強力かつ選択的なグリコーゲンシンターゼキナーゼ-3の阻害剤。

This compoundの独自性

This compoundは、GSK-3αとGSK-3βについてそれぞれ16 nMと21 nMのIC50値を持ち、グリコーゲンシンターゼキナーゼ-3に対する高い選択性と効力により、独特です . その神経保護効果と生存運動ニューロンタンパク質のレベルを増加させる能力は、神経変性疾患に関連する研究において特に価値があります。

ご質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください!

生化学分析

Biochemical Properties

BIP-135 plays a crucial role in biochemical reactions by inhibiting the activity of GSK-3, a serine/threonine kinase involved in various intracellular processes. GSK-3 has two isoforms, GSK-3α and GSK-3β, both of which are targeted by this compound with high affinity (IC50 values of 16 nM and 21 nM, respectively) . The compound also exhibits modest activity towards other kinases such as PKCβ, DYRK1B, and PI3Kα . By inhibiting GSK-3, this compound modulates the phosphorylation of its protein substrates, thereby influencing numerous cellular pathways.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human SMA fibroblasts, this compound increases the levels of survival motor neuron (SMN) protein, which is crucial for motor neuron function . The compound also demonstrates neuroprotective properties in models of oxidative stress-induced neurodegeneration . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating GSK-3 activity.

Molecular Mechanism

The molecular mechanism of this compound involves its selective and ATP-competitive inhibition of GSK-3. By binding to the ATP-binding site of GSK-3, this compound prevents the phosphorylation of downstream substrates, thereby altering various signaling pathways . This inhibition leads to increased SMN protein levels, which is particularly beneficial in the context of SMA . Furthermore, this compound’s interaction with GSK-3 affects gene expression and cellular metabolism, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and well-tolerated in animal models, with no significant toxicity or adverse effects reported . Long-term studies have shown that this compound can prolong the median survival time of SMA model mice, indicating its potential for sustained therapeutic benefits . Additionally, the stability and degradation of this compound in vitro and in vivo have been studied to ensure its efficacy over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 25 μM, this compound significantly increases SMN protein levels in human SMA fibroblasts . Higher concentrations may exhibit a bell-shaped dose-response curve due to some toxicity . In animal studies, this compound has been shown to be well-tolerated, with no decrease in body weight observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to GSK-3 inhibition. By modulating the activity of GSK-3, this compound influences various metabolic processes, including glycogen synthesis and glucose metabolism . The compound’s interaction with GSK-3 also affects the phosphorylation status of key metabolic enzymes, thereby altering metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. This compound is likely transported via specific transporters or binding proteins that facilitate its cellular uptake and distribution . Once inside the cells, this compound accumulates in specific compartments where it exerts its inhibitory effects on GSK-3. The localization and accumulation of this compound are essential for its activity and function.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with GSK-3 and other biomolecules . Post-translational modifications and targeting signals may influence the subcellular localization of this compound, ensuring its precise action within the cell.

準備方法

合成経路と反応条件

BIP-135は、複数ステップの化学プロセスを通じて合成できます。合成は通常、以下の手順を含みます。

インドール誘導体の形成: 合成は、5-ブロモ-1-メチル-1H-インドール誘導体の調製から始まります。

カップリング反応: このインドール誘導体は、次にパラジウム触媒クロスカップリング反応によってベンゾフラン誘導体とカップリングされます。

環化: カップリングされた生成物は環化して、this compoundのピロール-2,5-ジオンコア構造を形成します。

反応条件には、ジメチルスルホキシド(DMSO)などの有機溶媒と、酢酸パラジウムなどの触媒の使用がしばしば伴います。 反応は通常、不活性雰囲気下で行われ、酸化を防ぎます .

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、ラボ合成プロセスをスケールアップすることを含みます。これには、より大きな容量の反応条件を最適化し、製品品質の一貫性を確保し、再結晶またはクロマトグラフィーなどの精製手順を実装することが含まれます。

化学反応の分析

反応の種類

BIP-135は、以下のものを含む、いくつかの種類の化学反応を受けます。

酸化: this compoundは、特定の条件下で酸化され、さまざまな酸化された誘導体の形成につながります。

還元: 還元反応は、this compound内の官能基を修飾することができ、その生物活性を変えます。

置換: 特にインドール環とベンゾフラン環での置換反応は、異なる特性を持つアナログの形成につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲン化またはアルキル化試薬は、置換反応で頻繁に使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化された誘導体をもたらす可能性があり、置換反応はさまざまなハロゲン化またはアルキル化されたアナログを生成できます。

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

化学: グリコーゲンシンターゼキナーゼ-3の阻害とそのさまざまな生化学経路への影響を研究するためのツール化合物として使用されます。

生物学: アポトーシス、細胞分裂、分化などの細胞プロセスにおける役割について調査されています。

医学: 脊髄性筋萎縮症やアルツハイマー病などの神経変性疾患における潜在的な治療効果について調査されています

業界: グリコーゲンシンターゼキナーゼ-3を標的とする新しい医薬品の開発における潜在的な応用。

類似化合物との比較

Similar Compounds

Lithium Chloride: Another inhibitor of glycogen synthase kinase-3, commonly used in research.

SB-216763: A selective inhibitor of glycogen synthase kinase-3 with similar applications.

CHIR-99021: A potent and selective inhibitor of glycogen synthase kinase-3, often used in stem cell research.

Uniqueness of BIP-135

This compound is unique due to its high selectivity and potency for glycogen synthase kinase-3, with IC50 values of 16 nM and 21 nM for GSK-3α and GSK-3β, respectively . Its neuroprotective effects and ability to increase survival motor neuron protein levels make it particularly valuable in research related to neurodegenerative diseases.

If you have any more questions or need further details, feel free to ask!

特性

IUPAC Name |

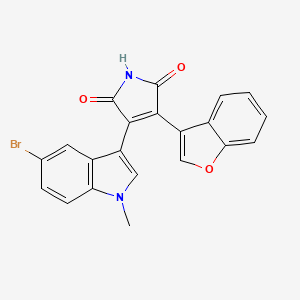

3-(1-benzofuran-3-yl)-4-(5-bromo-1-methylindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrN2O3/c1-24-9-14(13-8-11(22)6-7-16(13)24)18-19(21(26)23-20(18)25)15-10-27-17-5-3-2-4-12(15)17/h2-10H,1H3,(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQJCKAXFJBYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)Br)C3=C(C(=O)NC3=O)C4=COC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941575-71-9 | |

| Record name | 941575-71-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。